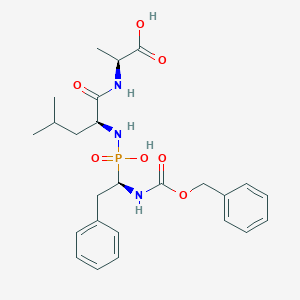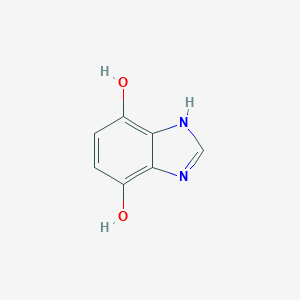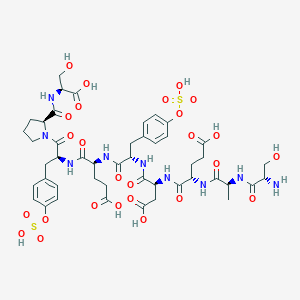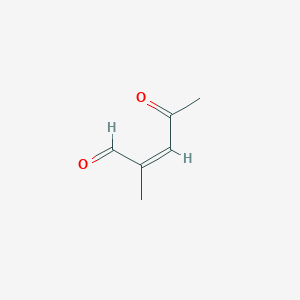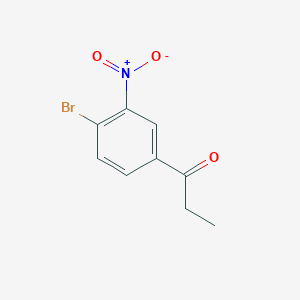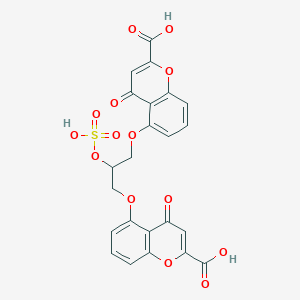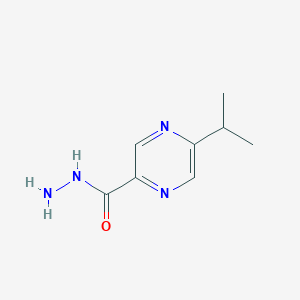
5-Isopropylpyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with isopropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(Propan-2-yl)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Propan-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Biology: The compound has shown antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 5-(Propan-2-yl)pyrazine-2-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine-2-carbohydrazide: A closely related compound with similar biological activities.
Pyrazinamide: An anti-tuberculosis drug that shares structural similarities with 5-(Propan-2-yl)pyrazine-2-carbohydrazide.
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-(Propan-2-yl)pyrazine-2-carbohydrazide is unique due to its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.
Propriétés
Numéro CAS |
111035-38-2 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
5-propan-2-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)6-3-11-7(4-10-6)8(13)12-9/h3-5H,9H2,1-2H3,(H,12,13) |
Clé InChI |
PZZKVFDOSFMELN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
SMILES canonique |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


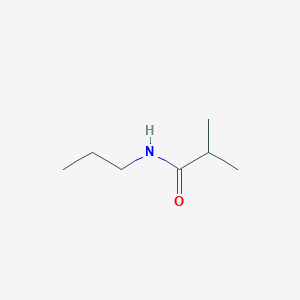
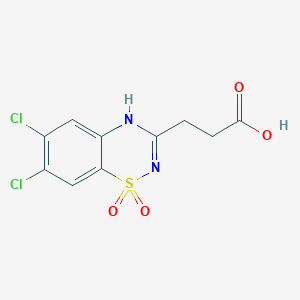
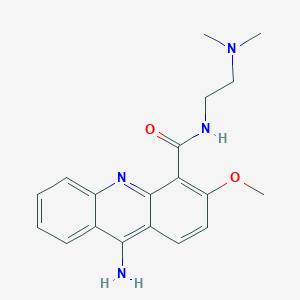
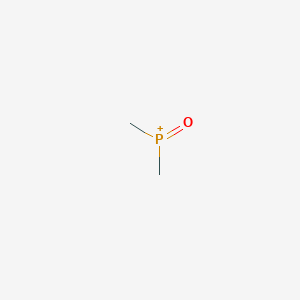
![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
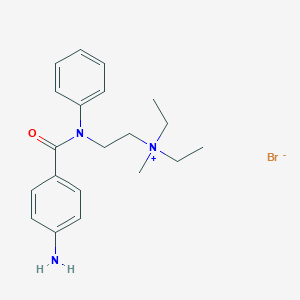
![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)

